Protopin

Übersicht

Beschreibung

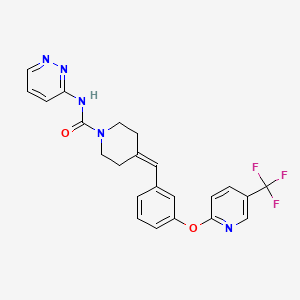

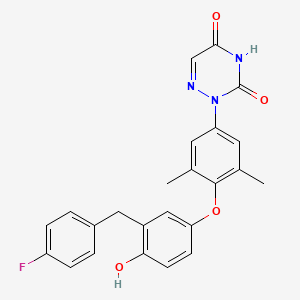

Protopin ist ein Alkaloid, das in verschiedenen Pflanzen vorkommt, darunter der Schlafmohn (Papaver somniferum), Corydalis-Knollen und andere Mitglieder der Familie der Papaveraceae, wie zum Beispiel Fumaria officinalis . Es zeichnet sich durch eine verschmolzene quaternäre Struktur aus, die ein Benzylisoquinolingerüst enthält, das mit einer Methylendioxyphenylgruppe verknüpft ist . This compound ist für seine vielfältigen pharmakologischen Wirkungen bekannt, darunter entzündungshemmende, anti-thrombozytenaggregierende, krebshemmende, analgetische, vasodilatorische, anticholinesterase-, anti-suchtbildende, antikonvulsive, antipathogene, antioxidative, leberschützende, neuroprotektive und zytotoxische Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Protopine has a wide range of scientific research applications:

Chemistry: Protopine is used as a precursor in the synthesis of other alkaloids and complex organic molecules.

Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.

Industry: Protopine is used in the production of botanical preparations and herbal medicines.

Wirkmechanismus

Target of Action

Protopine, an isoquinoline alkaloid, has been found to interact with several targets. It selectively inhibits K(ATP) channels by targeting the SUR1 subunit . Additionally, it has been discovered that the β2-adrenoceptor (β2-AR) is a target for the antiasthma activities of protopine . In the context of cancer, protopine has shown to trigger apoptosis via the intrinsic pathway in liver carcinoma cells .

Mode of Action

Protopine interacts with its targets in a way that leads to various physiological changes. For instance, it inhibits the secretion of iNOS and COX-2 and suppresses the production of inflammatory factors (TNF-α, IL-1 β, and IL-6) through NF-κB (I κ-B) and MAPKs (including p38, ERK1/2, and JNK) pathways . Furthermore, protopine forms spontaneous and stable complexes with human serum albumin (HSA) and α-1-acid glycoprotein (AAG), with site 2 (IIIA) of HSA being identified as the favored location for protopine .

Biochemical Pathways

Protopine affects several biochemical pathways. It triggers apoptosis via the intrinsic pathway and regulates the ROS/PI3K/Akt signaling pathway in liver carcinoma . It also inhibits the secretion of iNOS and COX-2 and suppresses the production of inflammatory factors through NF-κB (I κ-B) and MAPKs (including p38, ERK1/2, and JNK) pathways .

Pharmacokinetics

It’s known that protopine, as an active ingredient of many botanical preparations, can be rapidly screened and quantified by a large number of methods

Result of Action

Protopine has a wide range of effects at the molecular and cellular levels. It inhibits cell viability and triggers apoptosis via the intrinsic pathway in a caspase-dependent manner in liver carcinoma cells . It also induces the accumulation of intracellular ROS, which further leads to the inhibition of the PI3K/Akt signaling pathway . Moreover, protopine has been found to remarkably inhibit cell growth by augmenting the ROS levels, inducing DNA fragmentation and apoptosis, leading to cell death by a caspase-dependent pathway .

Action Environment

Environmental factors can influence the action of protopine. For instance, in the aquatic environment, protopine has been found to inhibit the growth of the bloom-forming cyanobacterium Microcystis aeruginosa . .

Biochemische Analyse

Biochemical Properties

Protopine interacts with various enzymes, proteins, and other biomolecules. It has been shown to induce accumulation of intracellular ROS, which further leads to the inhibition of the PI3K/Akt signalling pathway .

Cellular Effects

Protopine has significant effects on various types of cells and cellular processes. It inhibits viabilities and triggers apoptosis via the intrinsic pathway in a caspase-dependent manner in liver carcinoma cells . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

Protopine exerts its effects at the molecular level through various mechanisms. It triggers apoptosis via the intrinsic pathway and regulates the ROS/PI3K/Akt signalling pathway in liver carcinoma . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of protopine change over time. It has been shown to inhibit viabilities and trigger apoptosis in liver carcinoma cells

Dosage Effects in Animal Models

The effects of protopine vary with different dosages in animal models. In vivo studies have shown that protopine represses tumor growth in xenograft mice without noticeable toxicity

Metabolic Pathways

Protopine is involved in various metabolic pathways. The possible metabolic pathways of protopine in vivo have been proposed . It interacts with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Protopin wird metabolisch aus dem Benzylisoquinolin-Alkaloid (S)-Reticulin über eine Reihe enzymatischer Transformationen abgeleitet . Die synthetische Route umfasst:

- Umwandlung von (S)-Reticulin zu (S)-Scoulerin über das Berberin-Brücken-Enzym.

- Transformation von (S)-Scoulerin zu (S)-Cheilanthifolin unter Verwendung von (S)-Cheilanthifolin-Synthase (CYP719A25).

- Umwandlung von (S)-Cheilanthifolin zu (S)-Stylopin unter Verwendung von (S)-Stylopin-Synthase (CYP719A20).

- Methylierung von (S)-Stylopin zu (S)-cis-N-Methylstylopin unter Verwendung von Tetrahydroprotoberberin-N-Methyltransferase.

- Hydroxylierung von (S)-cis-N-Methylstylopin zu this compound unter Verwendung von N-Methylstylopin-Hydroxylase .

Industrielle Produktionsmethoden: Die Extraktion und Reinigung von this compound aus Corydalis yanhusuo erfolgt durch ein Rückflussextraktionsverfahren unter Verwendung von 70%igem Ethanol, gefolgt von einer Reinigung mit makroporösem Adsorptionsharz . Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit von this compound, wodurch es für die industrielle Produktion geeignet ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Protopin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Methylendioxyphenylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Industrie: this compound wird bei der Herstellung von botanischen Präparaten und pflanzlichen Arzneimitteln verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Histamin-H1-Rezeptoren: this compound hemmt diese Rezeptoren und reduziert allergische Reaktionen.

Thrombozytenaggregation: Es hemmt die Thrombozytenaggregation, was Blutgerinnsel verhindern kann.

NF-κB- und MAPKs-Signalwege: this compound unterdrückt die Produktion von Entzündungsfaktoren, indem es diese Signalwege hemmt.

Vergleich Mit ähnlichen Verbindungen

Protopin ähnelt anderen Benzylisoquinolin-Alkaloiden wie Allocryptopin, Chelidonin, Chelerithin, Sanguinarin und Coptisin . this compound ist aufgrund seines breiten Spektrums an pharmakologischen Aktivitäten und seiner spezifischen Molekülstruktur, die es ihm ermöglicht, mit mehreren biologischen Zielen zu interagieren, einzigartig .

Ähnliche Verbindungen:

- Allocryptopin

- Chelidonin

- Chelerithin

- Sanguinarin

- Coptisin

Die einzigartige Kombination von Strukturmerkmalen und pharmakologischen Aktivitäten von this compound macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTFURBXHJWNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6164-47-2 (hydrochloride) | |

| Record name | Protopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90156282 | |

| Record name | Protopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.399 (calc) | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from alcohol + chloroform | |

CAS No. |

130-86-9 | |

| Record name | Protopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIW569HT35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °C | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Protopine exhibits its effects through various mechanisms, including:

- Calcium channel blockade: Protopine inhibits calcium influx through both voltage- and receptor-operated calcium channels in rat thoracic aorta, leading to vasorelaxation [].

- Microtubule stabilization: Protopine promotes tubulin polymerization, causing mitotic arrest and subsequent apoptosis in hormone-refractory prostate cancer cells [].

- Inhibition of NLRP3 and NF-κB signaling pathways: Protopine reduces inflammation and oxidative stress in intestinal epithelial cells by suppressing the activation of NLRP3 and NF-κB pathways [].

- TLR4 signaling pathway modulation: Protopine protects against LPS-induced acute kidney injury by inhibiting apoptosis and inflammation via the TLR4 signaling pathway [].

- Activation of chaperone-mediated autophagy (CMA): Protopine derivative, bromo-protopine, reduces tau pathology by activating CMA, leading to the degradation of pathogenic tau in Alzheimer’s disease models [].

- Anticholinesterase activity: Protopine competitively inhibits acetylcholinesterase, leading to antiamnesic effects in scopolamine-induced memory impairment models [].

- Inhibition of platelet aggregation: Protopine inhibits platelet aggregation induced by various agonists by suppressing thromboxane A2 synthesis via the cyclooxygenase pathway and inhibiting platelet activating factor [].

- Modulation of cyclic AMP metabolism: Protopine enhances adenylate cyclase activity and increases cyclic AMP content in platelets, contributing to its anti-platelet aggregation effects [].

ANone:

- UV Spectroscopy: Protopine exhibits characteristic UV absorption [, , ].

- FTIR Spectroscopy: FTIR analysis reveals the presence of specific functional groups within the protopine molecule [].

- NMR Spectroscopy (¹H NMR and ¹³C NMR): ¹H NMR and ¹³C NMR provide detailed information on the hydrogen and carbon environments within protopine, confirming its structure [, , ].

- Mass Spectrometry: Mass spectrometry analysis provides the molecular weight and fragmentation pattern of protopine, further confirming its identity [, ].

- Organic Solvents: Protopine is extracted and purified using various organic solvents like chloroform, methanol, and ethanol [, , ].

- Chromatographic Columns: Protopine is successfully separated and analyzed using various HPLC columns, indicating compatibility with these materials [, , , ].

A: While comprehensive data on protopine's stability under various conditions is limited, some studies suggest its sensitivity to certain factors. Notably, protopine is extracted and analyzed under specific pH conditions, suggesting potential sensitivity to pH changes [, ].

A:

- Rapid absorption and distribution: Protopine is rapidly absorbed and distributed to various tissues after oral administration in rats, including the brain [, ].

- Tissue-specific distribution: Protopine exhibits varying levels in different organs, with higher concentrations observed in the lung, kidney, spleen, and brain shortly after administration [].

- Blood-brain barrier permeability: Protopine effectively crosses the blood-brain barrier, as evidenced by its detection in brain tissue following administration [, ].

- Urinary excretion: Protopine is primarily excreted through urine, with minimal excretion observed in feces and bile [].

- Dose-dependent effects: Protopine exhibits dose-dependent effects on various pharmacological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation [, , ].

- Multiple mechanisms of action: Protopine interacts with different molecular targets, including calcium channels, microtubules, and signaling pathways, contributing to its diverse pharmacological effects [, , ].

ANone:

- Anti-proliferative activity: Protopine inhibits the growth of various cancer cell lines, including prostate cancer [], colon cancer [], and lung cancer [].

- Anti-inflammatory activity: Protopine reduces the production of inflammatory mediators like nitric oxide, COX-2, and pro-inflammatory cytokines in LPS-stimulated macrophages [].

- Protection against cerebral ischemia: Protopine reduces infarct size, improves neurological function, and decreases neuronal apoptosis in rat models of focal cerebral ischemia [].

- Hepatoprotective activity: Protopine ameliorates simvastatin-induced liver injury in rodents by normalizing liver enzyme levels and improving liver histology [].

- Anti-thrombotic activity: Protopine protects rabbits from lethal doses of arachidonic acid and platelet activating factor [].

- Anti-amnesic activity: Protopine improves scopolamine-induced memory impairment in mice [].

- Alleviation of LPS-induced acute kidney injury: Protopine protects against LPS-induced AKI in mice by improving renal function, reducing inflammation, and inhibiting apoptosis [].

ANone: While protopine exhibits various pharmacological activities, its safety profile requires further investigation. Some studies highlight potential toxicity:

- Acute toxicity: Protopine exhibits toxicity in mice with an LD50 of 313.10 mg/kg upon intraperitoneal administration [].

- Organ toxicity: Histopathological analysis of protopine-treated mice revealed damage to the brain, liver, and kidneys [].

- Anticholinergic syndrome: A case report suggests potential anticholinergic syndrome following ingestion of Lamprocapnos spectabilis, a plant containing protopine [].

ANone: Various analytical techniques are employed for the identification, quantification, and monitoring of protopine:

- High-performance liquid chromatography (HPLC): HPLC, coupled with different detectors, is widely used for separation and quantification of protopine in plant extracts, formulations, and biological samples [, , , , , , , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and selectivity for identifying and quantifying protopine in complex matrices [, , , ].

- Thin-layer chromatography (TLC): TLC serves as a rapid and cost-effective technique for the initial screening and identification of protopine [].

- Gas chromatography-mass spectrometry (GC-MS): GC-MS offers a complementary approach to LC-MS for the identification and quantification of protopine [].

- Spectroscopic techniques: UV, FTIR, and NMR spectroscopy are essential for structural characterization and confirmation of protopine identity [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-2-[(4-fluorophenyl)methyl-methylamino]-2-oxo-1-phenylethyl]-2-[[2-(4-propan-2-yloxyphenyl)benzoyl]amino]quinoline-6-carboxamide](/img/structure/B1679673.png)

![methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B1679679.png)

![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)